Altromycin E
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Overview
Description
Altromycin E is a novel pluramycin-like antibiotic.
Scientific Research Applications
Antibacterial Activity
Altromycin E, part of the altromycins, exhibits significant antibacterial activity. These antibiotics, derived from anthraquinone and related to the pluramycins, show effectiveness against Gram-positive bacteria, particularly Streptococci and Staphylococci, with MICs (Minimum Inhibitory Concentrations) ranging from 0.2 to 3.12 micrograms/ml (Jackson et al., 1990).
Interaction with DNA
Altromycin E, like other members of the pluramycin family of antibiotics (including altromycin B), interacts with DNA in specific ways. For example, altromycin B has been studied for its ability to form adducts with DNA, particularly with guanine, via N7-guanine alkylation. This interaction is critical in understanding the mechanism of action of pluramycin antibiotics (Sun et al., 1993).
Metal Complex Interactions
The interaction of altromycin E and its related compounds with various metals, such as platinum(II) and palladium(II), has been a subject of study. These interactions are crucial for understanding the stability and conformational changes of DNA upon binding with altromycin E. The metal complexes can induce different structural transitions in DNA, offering insights into the drug's mechanism of action and potential applications in cancer therapy (Nikolis et al., 2003).
Antitumor Properties
Altromycin E, as part of the altromycin family, has shown potent cytotoxic activity against a variety of tumor cell lines. This makes altromycins a valuable subject of study in the field of antitumor antibiotics. Their production, isolation, and biological characterization shed light on their potential applications in cancer treatment (McAlpine et al., 1994).
Spectroscopic Studies
Studies using spectroscopic methods have provided insights into the interactions of altromycin H (a related compound) with copper(II) ions. These studies reveal the complex formation process and contribute to a deeper understanding of the structural and functional aspects of altromycins, which may have implications for altromycin E as well (Menidiatis et al., 2004).
properties
CAS RN |
134887-77-7 |
---|---|
Product Name |
Altromycin E |
Molecular Formula |
C45H55NO18 |
Molecular Weight |
897.9 g/mol |
IUPAC Name |
methyl 2-[10-[(2R,4S,5S,6S)-4-amino-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C45H55NO18/c1-16-32(48)25(56-7)14-28(60-16)63-40-18(3)59-26(15-43(40,5)46)20-10-11-21-29(35(20)51)36(52)30-22(34(21)50)12-23(31-24(47)13-27(62-38(30)31)44(6)19(4)64-44)45(55,42(54)58-9)41-37(53)39(57-8)33(49)17(2)61-41/h10-13,16-19,25-26,28,32-33,37,39-41,48-49,51,53,55H,14-15,46H2,1-9H3/t16-,17-,18+,19?,25+,26-,28-,32-,33-,37+,39-,40-,41+,43+,44?,45?/m1/s1 |
InChI Key |
HUERDIYXSZKKMF-WAAXAXADSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C([C@@H]8[C@H]([C@@H]([C@@H]([C@H](O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Altromycin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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